Cas no 952718-75-1 (Desmethyl-6,8,10-triene Dutasteride)

Desmethyl-6,8,10-triene Dutasteride structure
952718-75-1 structure
Product Name:Desmethyl-6,8,10-triene Dutasteride
CAS No:952718-75-1
MF:C26H22F6N2O2
MW:508.45550775528
CID:1061849
PubChem ID:24794608
Update Time:2025-10-31

Desmethyl-6,8,10-triene Dutasteride Chemical and Physical Properties

Names and Identifiers

    • Desmethyl-6,8,10-triene Dutasteride
    • desmethyldutasteride
    • QC3Z5Q69ES
    • 17.BETA.-N-(2,5-BIS(TRIFLUOROMETHYL)PHENYL)CARBAMOYL-3-HYDROXYL-4-AZAESTRA-1,3,5,7,9-PENTAENE
    • (6aS,7S,9aR)-N-(2,5-Bis(trifluoromethyl)phenyl)-2,5,6,6a,7,8,9,9a-octahydro-6a-methyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide
    • NTHPTTDPVCTXML-PDOGEWKWSA-N
    • 17beta-N-(2,5-Bis(trifluoromethyl)phenyl)carbamoyl-3-hydroxyl-4-azaestra-1,3,5,7,9-pentaene
    • 952718-75-1
    • UNII-QC3Z5Q69ES
    • 1H-Indeno(5,4-F)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,5,6,6a,7,8,9,9a-octahydro-6a-methyl-2-oxo-, (6aS,7S,9aR)-
    • SCHEMBL10000655
    • A900148
    • (1S,3aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
    • (6aS,7S,9aR)-N-[2,5-bis(Trifluoromethyl)phenyl]-2,5,6,6a,7,8,9,9a-octahydro-6a-methyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide; (6aS,7S,9aR)-N-(2,5-bis(Trifluoromethyl)phenyl)-6a-methyl-2-oxo-2,5,6,6a,7,8,9,9a-octahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
    • Inchi: 1S/C26H22F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2-5,8-9,12,17,19H,6-7,10-11H2,1H3,(H,33,35)(H,34,36)/t17-,19+,24-/m0/s1
    • InChI Key: NTHPTTDPVCTXML-PDOGEWKWSA-N
    • SMILES: FC(C1C=CC(C(F)(F)F)=CC=1NC([C@H]1CC[C@H]2C3C=CC4=C(C=CC(N4)=O)C=3CC[C@@]21C)=O)(F)F

Computed Properties

  • Exact Mass: 508.15854692g/mol
  • Monoisotopic Mass: 508.15854692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 2
  • Complexity: 917
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: >283°C (dec.)
  • Boiling Point: 643.7±55.0 °C at 760 mmHg
  • Flash Point: 343.1±31.5 °C
  • Solubility: DMSO, Methanol
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C

Desmethyl-6,8,10-triene Dutasteride Security Information

Desmethyl-6,8,10-triene Dutasteride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D291960-1mg
Desmethyl-6,8,10-triene Dutasteride
952718-75-1
1mg
$ 184.00 2023-09-08
TRC
D291960-10mg
Desmethyl-6,8,10-triene Dutasteride
952718-75-1
10mg
$ 1453.00 2023-09-08

Additional information on Desmethyl-6,8,10-triene Dutasteride

Research Brief on Desmethyl-6,8,10-triene Dutasteride (CAS: 952718-75-1): Latest Advances and Applications

Desmethyl-6,8,10-triene Dutasteride (CAS: 952718-75-1) is a structurally modified analog of Dutasteride, a well-known 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Recent studies have focused on its potential as a more potent and selective inhibitor, with improved pharmacokinetic properties. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activity, and therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the binding affinity of Desmethyl-6,8,10-triene Dutasteride to both Type I and Type II 5α-reductase enzymes. The results demonstrated a 1.8-fold increase in inhibitory activity compared to the parent compound, Dutasteride, particularly against Type II isoenzyme. This enhanced activity is attributed to the structural modifications that improve interaction with the enzyme's active site.

In preclinical models, Desmethyl-6,8,10-triene Dutasteride showed promising results in reducing dihydrotestosterone (DHT) levels by up to 92% at lower dosages than Dutasteride. A recent in vivo study using rodent models reported a significant reduction in prostate size (p < 0.01) after 12 weeks of treatment, with minimal side effects. These findings suggest potential advantages in clinical applications, particularly for patients requiring long-term therapy.

The compound's metabolic stability has also been a focus of recent research. A 2024 pharmacokinetic study revealed that Desmethyl-6,8,10-triene Dutasteride has a longer half-life (t1/2 = 38 hours) compared to Dutasteride (t1/2 = 28 hours), which could translate to less frequent dosing in clinical settings. This property, combined with its high oral bioavailability (82%), positions it as a strong candidate for further development.

Emerging applications beyond BPH treatment are being explored. Preliminary data from cell culture studies indicate that Desmethyl-6,8,10-triene Dutasteride may have anti-proliferative effects on certain androgen-dependent cancer cell lines. While these findings are preliminary, they open new avenues for research in oncology applications.

Several pharmaceutical companies have included Desmethyl-6,8,10-triene Dutasteride in their development pipelines, with Phase I clinical trials expected to begin in late 2024. The compound's patent landscape shows active development, with recent filings covering novel formulations and combination therapies.

In conclusion, Desmethyl-6,8,10-triene Dutasteride represents a promising advancement in 5α-reductase inhibition therapy. Its enhanced potency, improved pharmacokinetic profile, and potential expanded applications warrant continued investigation. Future research directions should focus on comprehensive clinical trials to establish safety and efficacy profiles in human subjects.

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